molecular formula C18H13IN4S2 B11531943 3-(benzylsulfanyl)-5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile

3-(benzylsulfanyl)-5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile

Cat. No.: B11531943
M. Wt: 476.4 g/mol
InChI Key: GQNPYRYUYGJXBH-SRZZPIQSSA-N
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Description

3-(benzylsulfanyl)-5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazole ring, a benzylsulfanyl group, and an iodinated benzylidene hydrazinyl moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(benzylsulfanyl)propionic acid with hydrazine to form a hydrazide intermediate. This intermediate is then reacted with 3-iodobenzaldehyde under acidic conditions to form the hydrazone. Finally, the hydrazone undergoes cyclization with a thioamide to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the thiazole ring can be reduced to an amine.

    Substitution: The iodine atom in the benzylidene moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzylsulfanyl)-5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzylsulfanyl)-5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile is unique due to its combination of a thiazole ring, benzylsulfanyl group, and iodinated benzylidene hydrazinyl moiety. This unique structure imparts specific chemical properties and potential bioactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H13IN4S2

Molecular Weight

476.4 g/mol

IUPAC Name

3-benzylsulfanyl-5-[(2E)-2-[(3-iodophenyl)methylidene]hydrazinyl]-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C18H13IN4S2/c19-15-8-4-7-14(9-15)11-21-22-17-16(10-20)18(23-25-17)24-12-13-5-2-1-3-6-13/h1-9,11,22H,12H2/b21-11+

InChI Key

GQNPYRYUYGJXBH-SRZZPIQSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NSC(=C2C#N)N/N=C/C3=CC(=CC=C3)I

Canonical SMILES

C1=CC=C(C=C1)CSC2=NSC(=C2C#N)NN=CC3=CC(=CC=C3)I

Origin of Product

United States

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